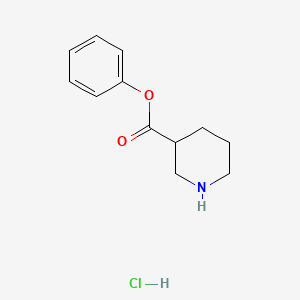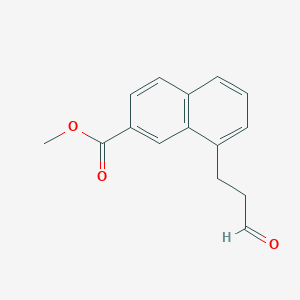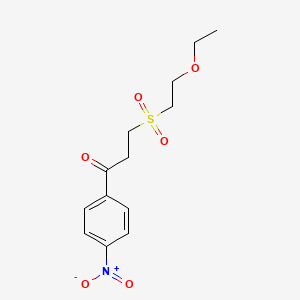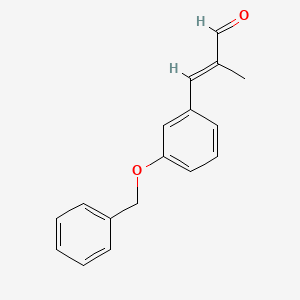![molecular formula C21H30Cl3N6P B14284916 1,1',1''-Phosphanetriyltris[4-(dimethylamino)pyridin-1-ium] trichloride CAS No. 139111-72-1](/img/structure/B14284916.png)
1,1',1''-Phosphanetriyltris[4-(dimethylamino)pyridin-1-ium] trichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’,1’'-Phosphanetriyltris[4-(dimethylamino)pyridin-1-ium] trichloride is a compound that belongs to the class of pyridinium salts It is known for its unique structure, which includes three pyridinium rings attached to a central phosphorus atom
Métodos De Preparación
The synthesis of 1,1’,1’'-Phosphanetriyltris[4-(dimethylamino)pyridin-1-ium] trichloride typically involves the reaction of 4-(dimethylamino)pyridine with phosphorus trichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1,1’,1’'-Phosphanetriyltris[4-(dimethylamino)pyridin-1-ium] trichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1’,1’'-Phosphanetriyltris[4-(dimethylamino)pyridin-1-ium] trichloride has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including esterifications and transesterifications.
Biology: The compound’s unique structure makes it a subject of study in biological systems, particularly in understanding its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific uses in medicine are still under investigation.
Industry: It is employed in the production of advanced materials and as a catalyst in industrial chemical processes.
Mecanismo De Acción
The mechanism of action of 1,1’,1’'-Phosphanetriyltris[4-(dimethylamino)pyridin-1-ium] trichloride involves its ability to act as a nucleophilic catalyst. The compound’s pyridinium rings can interact with various substrates, facilitating chemical reactions by stabilizing transition states and lowering activation energies. The central phosphorus atom plays a crucial role in these interactions, enhancing the compound’s catalytic efficiency.
Comparación Con Compuestos Similares
Similar compounds to 1,1’,1’'-Phosphanetriyltris[4-(dimethylamino)pyridin-1-ium] trichloride include other pyridinium salts and phosphorus-containing catalysts. Some examples are:
4-(Dimethylamino)pyridine: A widely used nucleophilic catalyst in organic synthesis.
1-Benzyl-4-(dimethylamino)pyridin-1-ium bromide: Another pyridinium salt with catalytic properties.
1-Decyl-4-(dimethylamino)pyridin-1-ium bromide: Known for its use in oxidation reactions.
The uniqueness of 1,1’,1’'-Phosphanetriyltris[4-(dimethylamino)pyridin-1-ium] trichloride lies in its tri-pyridinium structure, which provides enhanced catalytic activity and stability compared to its counterparts .
Propiedades
Número CAS |
139111-72-1 |
|---|---|
Fórmula molecular |
C21H30Cl3N6P |
Peso molecular |
503.8 g/mol |
Nombre IUPAC |
1-bis[4-(dimethylamino)pyridin-1-ium-1-yl]phosphanyl-N,N-dimethylpyridin-1-ium-4-amine;trichloride |
InChI |
InChI=1S/C21H30N6P.3ClH/c1-22(2)19-7-13-25(14-8-19)28(26-15-9-20(10-16-26)23(3)4)27-17-11-21(12-18-27)24(5)6;;;/h7-18H,1-6H3;3*1H/q+3;;;/p-3 |
Clave InChI |
JLSYPKXENSRSRV-UHFFFAOYSA-K |
SMILES canónico |
CN(C)C1=CC=[N+](C=C1)P([N+]2=CC=C(C=C2)N(C)C)[N+]3=CC=C(C=C3)N(C)C.[Cl-].[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(Naphthalen-2-yl)-3-[2-(8-phenyloctyl)phenyl]prop-2-en-1-one](/img/structure/B14284858.png)
![2-Quinolinamine, 4-methyl-N-[3-(4-morpholinyl)propyl]-](/img/structure/B14284864.png)
![(2E)-N-Ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-imine](/img/structure/B14284867.png)

![N,N,N'-Trimethyl-N'-[5-(pyrrolidin-1-yl)pent-3-yn-2-yl]urea](/img/structure/B14284873.png)


![(3E)-3-[(2-Hydroxy-2-methylpropyl)imino]butan-2-one](/img/structure/B14284882.png)
![2,2'-[(2,4,6-Trimethyl-1,3-phenylene)bis(methyleneazanediyl)]di(ethan-1-ol)](/img/structure/B14284885.png)

